molecular formula C19H25N3O4 B14766381 Lenalidomide-C6-OH

Lenalidomide-C6-OH

Cat. No.: B14766381
M. Wt: 359.4 g/mol
InChI Key: QXSZVUDEOJQAQK-UHFFFAOYSA-N
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Description

Lenalidomide-C6-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . This compound has been studied for its potential to enhance the therapeutic effects of lenalidomide while minimizing its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-C6-OH involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K₂CO₃ to provide the desired compound . The final product is obtained through hydrogenation using palladium hydroxide, which allows the reaction to be carried out at atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization techniques such as Design of Experiments (DoE) are employed to maximize yield and efficiency . The use of high-performance liquid chromatography (HPLC) ensures the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C6-OH undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Lenalidomide-C6-OH has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-C6-OH is unique in its enhanced selectivity and potency compared to other derivatives. It shows stronger anti-proliferative effects on multiple myeloma and myelodysplastic syndrome cell lines .

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

3-[7-(6-hydroxyhexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H25N3O4/c23-11-4-2-1-3-10-20-15-7-5-6-13-14(15)12-22(19(13)26)16-8-9-17(24)21-18(16)25/h5-7,16,20,23H,1-4,8-12H2,(H,21,24,25)

InChI Key

QXSZVUDEOJQAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCO

Origin of Product

United States

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